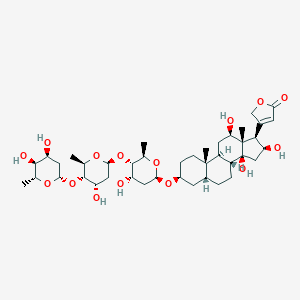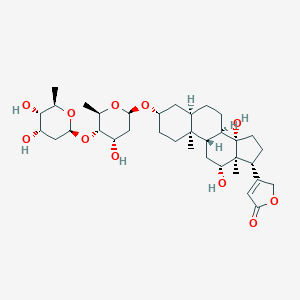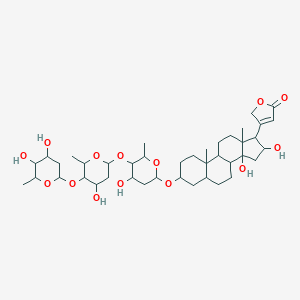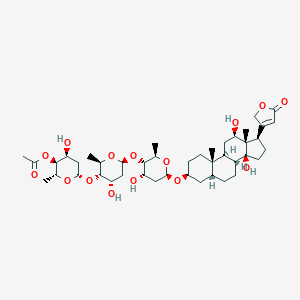
3'-羟基-4'-甲氧基苯乙酮
描述
乙酰异香草酮,也称为 3-羟基-4-甲氧基苯乙酮,是一种芳香酮化合物。它是苯乙酮的衍生物,在苯环的 3 位有一个羟基,在 4 位有一个甲氧基。 该化合物以其抗炎特性而闻名,并从各种植物来源中分离出来,包括滨海雀舌草 .
科学研究应用
乙酰异香草酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂的有机分子的构建模块。
生物学: 它的抗炎特性使其成为生物学研究中的研究对象,特别是在炎症性疾病的背景下。
医学: 正在研究乙酰异香草酮在治疗结肠炎和其他炎症性疾病方面的潜在治疗效果。
生化分析
Biochemical Properties
3’-Hydroxy-4’-methoxyacetophenone has been shown to interact with various enzymes and proteins. It acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production
Cellular Effects
3’-Hydroxy-4’-methoxyacetophenone has been found to have significant effects on various types of cells and cellular processes. It has been shown to attenuate the proliferation of activated HSC-T6 cells . It influences cell function by reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 3’-Hydroxy-4’-methoxyacetophenone involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the NADPH oxidase enzyme, thereby reducing the production of reactive oxygen species .
准备方法
合成路线和反应条件: 乙酰异香草酮可以通过多种方法合成。一种常见的合成路线包括在催化剂存在下,使愈创木酚与乙酸酐反应。 反应在温和条件下进行,通常在室温下进行,以产生乙酰异香草酮 .
工业生产方法: 在工业环境中,乙酰异香草酮通过类似的合成路线以更大的规模生产。该工艺涉及使用高纯度试剂和受控反应条件,以确保最终产品的高产率和纯度。 然后将反应混合物进行纯化处理,例如重结晶或色谱法,以获得所需化合物 .
化学反应分析
反应类型: 乙酰异香草酮会发生多种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 乙酰异香草酮的还原可以得到相应的醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物:
氧化: 醌类
还原: 醇类
取代: 卤代或硝化衍生物
作用机制
乙酰异香草酮的抗炎作用主要归因于其抑制参与炎症反应的某些酶活性的能力。它靶向环氧合酶和脂氧合酶等酶,这些酶在促炎介质的合成中起着至关重要的作用。 通过抑制这些酶,乙酰异香草酮减少炎症性化合物的产生,从而发挥其抗炎作用 .
类似化合物:
乙酰香草酮 (4-羟基-3-甲氧基苯乙酮): 结构相似,但羟基和甲氧基位于不同的位置。
丙酰香草酮 (4-羟基-3-甲氧基丙酰苯酮): 结构相似,侧链中多了一个碳。
O-乙酰异香草酮 (3-羟基-2-甲氧基苯乙酮): 甲氧基位于 2 位的异构体.
独特性: 乙酰异香草酮因其苯环上的特定取代模式而独一无二,赋予了其独特的化学和生物学特性。 它的抗炎活性及其进行各种化学转化的能力使其成为研究和工业应用中宝贵的化合物 .
相似化合物的比较
Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.
Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.
O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.
Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGFGDODHXMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209872 | |
| Record name | 3-Hydroxy-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-74-9 | |
| Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6100-74-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the anti-inflammatory potential of Isoacetovanillone?
A1: Research suggests Isoacetovanillone exhibits anti-inflammatory effects, particularly in the context of colitis. In a study using a rat model of acetic acid-induced colitis, Isoacetovanillone demonstrated a significant reduction in myeloperoxidase (MPO) activity, a marker of inflammation. It also showed a decrease in macroscopic and microscopic inflammatory markers, indicating its potential as an anti-inflammatory agent. []
Q2: Where is Isoacetovanillone found in nature?
A2: Isoacetovanillone has been identified as a constituent of Pycnocycla caespitosa. Bioassay-guided fractionation of this plant's extract led to the isolation of Isoacetovanillone, highlighting its presence in natural sources. [] Additionally, Isoacetovanillone is a characteristic component of toasted oak wood, particularly in comparison to cherry, acacia, and chestnut woods. []
Q3: Has Isoacetovanillone been investigated for its potential in treating fibrosis?
A3: While not the primary focus of research, one study identified Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) as one of the compounds isolated from Liriodendron tulipifera. While it did not demonstrate significant antifibrotic activity in that specific study, other compounds isolated alongside it did show promise in attenuating hepatic stellate cell proliferation and TNF-α production. []
Q4: Are there any known isomeric impurities associated with Isoacetovanillone synthesis?
A4: Yes, several isomeric impurities can arise during the synthesis of Isoacetovanillone. These include:
- 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone impurity) []
- 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one) (Propiovanillone impurity) []
- 1-(3-Hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1) []
- 1-(2-Hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) []
Q5: What are the structural characteristics of Isoacetovanillone?
A6: While specific spectroscopic data isn't provided in these excerpts, Isoacetovanillone's structure has been confirmed through techniques like 1H NMR, 13C NMR, and HR-ESI-MS. [] Its molecular formula is C9H10O3. [] Additionally, the interaction of various hydroxymethoxyacetophenone derivatives, including Isoacetovanillone, with β-cyclodextrin has been studied using 1H NMR and isothermal titration calorimetry. This research provides insights into the binding affinities and solution-phase host-guest complexes formed by these compounds. []
Q6: What is the role of Isoacetovanillone in antimicrobial studies?
A7: While not directly investigated for its individual antimicrobial properties in the provided research, Isoacetovanillone was identified as a potentially significant metabolite in a study evaluating the synergistic antimicrobial activity of three plant extracts. The study used GC-MS analysis and molecular docking to assess the potential antimicrobial activity of the plant mixture. While Isoacetovanillone itself wasn't the primary focus, its presence as a metabolite in an effective antimicrobial mixture warrants further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



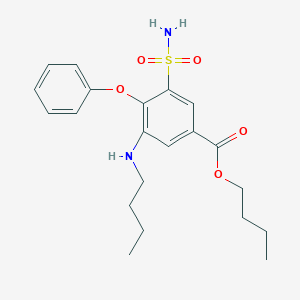

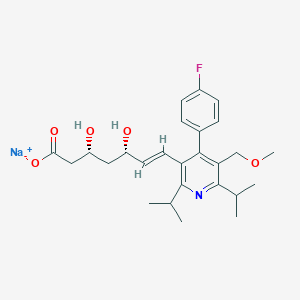
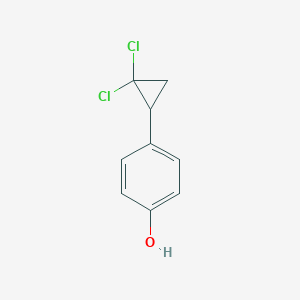
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)
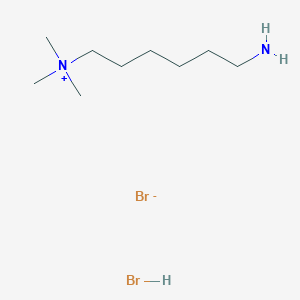
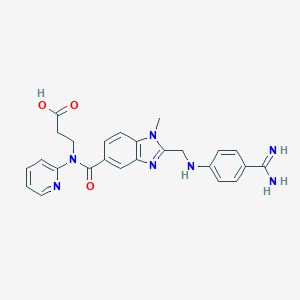
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)
![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)
